3-(4-bromophenoxy)-7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2-methyl-4H-chromen-4-one
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Overview
Description
3-(4-bromophenoxy)-7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2-methyl-4H-chromen-4-one is a complex organic compound with a unique structure that includes bromophenoxy and dinitro-trifluoromethyl phenoxy groups attached to a chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenoxy)-7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2-methyl-4H-chromen-4-one involves multiple steps. One common method includes the reaction of 4-bromophenol with 2,6-dinitro-4-(trifluoromethyl)phenol in the presence of a base to form the corresponding ether. This intermediate is then reacted with 2-methyl-4H-chromen-4-one under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as heating, refluxing, and water diversion reactions, followed by purification techniques like crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenoxy)-7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The bromophenoxy and dinitro-trifluoromethyl phenoxy groups can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
3-(4-bromophenoxy)-7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2-methyl-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4-bromophenoxy)-7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)benzoate
- Ethyl 3-{4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]phenyl}propanoate
Uniqueness
3-(4-bromophenoxy)-7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2-methyl-4H-chromen-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H12BrF3N2O8 |
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Molecular Weight |
581.2 g/mol |
IUPAC Name |
3-(4-bromophenoxy)-7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2-methylchromen-4-one |
InChI |
InChI=1S/C23H12BrF3N2O8/c1-11-21(36-14-4-2-13(24)3-5-14)20(30)16-7-6-15(10-19(16)35-11)37-22-17(28(31)32)8-12(23(25,26)27)9-18(22)29(33)34/h2-10H,1H3 |
InChI Key |
NSXIEYULFRYKIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])OC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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